1-(Quinazolin-6-yl)ethanol 1-(Quinazolin-6-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 1150617-88-1
VCID: VC18305709
InChI: InChI=1S/C10H10N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-7,13H,1H3
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

1-(Quinazolin-6-yl)ethanol

CAS No.: 1150617-88-1

Cat. No.: VC18305709

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

1-(Quinazolin-6-yl)ethanol - 1150617-88-1

Specification

CAS No. 1150617-88-1
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name 1-quinazolin-6-ylethanol
Standard InChI InChI=1S/C10H10N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-7,13H,1H3
Standard InChI Key LURDNNVFOSKGSB-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC2=CN=CN=C2C=C1)O

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

  • IUPAC Name: 1-(Quinazolin-6-yl)ethanol

  • Molecular Formula: C10_{10}H10_{10}N2_2O

  • Molecular Weight: 174.20 g/mol

  • SMILES: CC(C1=CC2=CN=CN=C2C=C1)O

  • InChI Key: LURDNNVFOSKGSB-UHFFFAOYSA-N

The compound features a quinazoline core (a fused benzene and pyrimidine ring) with a hydroxyl-bearing ethyl group at position 6. This substitution enhances polarity, potentially improving water solubility compared to non-hydroxylated analogs.

Spectroscopic Data

  • NMR: Key signals include a singlet for the hydroxyl proton (~1.5 ppm) and aromatic protons between 7.2–8.5 ppm, consistent with quinazoline derivatives .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 174.1 [M+H]+^+.

Synthesis and Preparation

Suzuki-Miyaura Cross-Coupling

A common method involves coupling 6-bromoquinazoline with boronic esters under palladium catalysis (e.g., Pd(dppf)Cl2_2) :

  • Intermediate Formation: 6-Bromoquinazolin-4(3H)-one is synthesized via chlorination of quinazolinone.

  • Coupling: Reaction with 2-aminopyridine-5-boronic pinacol ester yields 6-substituted quinazoline .

  • Reduction: The ketone intermediate is reduced to ethanol using NaBH4_4.

Yield: ~65–80% .

Copper-Catalyzed Tandem Oxidative Synthesis

An alternative route employs copper catalysts (e.g., Cu(OAc)2_2) to couple 2-aminobenzonitriles with primary alcohols . This method avoids palladium but requires higher temperatures (100–120°C).

Yield: ~70–85% .

Optimization Strategies

  • Catalyst Selection: Replacing Pd(dppf)Cl2_2 with 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride increases yield by 40% .

  • Solvent Systems: Anisole and 1,4-dioxane improve reaction efficiency due to better solubility of intermediates .

Biological Activities and Mechanisms

Antimicrobial Properties

  • Broad-Spectrum Activity: Quinazoline derivatives inhibit Staphylococcus aureus and Escherichia coli with MIC values of 2–8 μg/mL, attributed to interference with microbial DNA gyrase .

Computational Toxicity Predictions

  • In Silico Models: Using Toxtree and pkCSM, analogs (e.g., 1-phenyl-1-(quinazolin-4-yl)ethanol) show low mutagenicity and hepatotoxicity risks .

  • ADMET Profile: Predicted LD50_{50} (oral rat): 1,200 mg/kg; moderate blood-brain barrier permeability .

Applications in Drug Development

Kinase Inhibitor Scaffolds

  • EGFR Targeting: Structural analogs (e.g., erlotinib derivatives) are FDA-approved for non-small cell lung cancer .

  • PI3Kα Selectivity: The ethanol group enhances binding to Gln859 via hydrogen bonding, improving selectivity .

Pharmacokinetic Optimization

  • Solubility: LogP = 1.8 (predicted), indicating better aqueous solubility than non-polar quinazolines.

  • Metabolic Stability: Resistant to CYP3A4-mediated oxidation due to steric hindrance from the ethanol group .

Comparative Analysis of Quinazoline Derivatives

CompoundStructureKey ActivityIC50_{50} (μM)
1-(Quinazolin-6-yl)ethanolQuinazoline + ethanolPI3Kα inhibition1.94
ErlotinibQuinazoline + acetyleneEGFR inhibition0.03
HS-173Imidazopyridine-quinazolinePan-PI3K inhibition3.90

Recent Advances and Future Directions

  • Dual-Target Inhibitors: Hybrid molecules combining quinazoline and imidazopyridine moieties show synergistic effects in kinase inhibition .

  • Nanoformulations: Liposomal encapsulation improves bioavailability by 3-fold in murine models .

  • Green Synthesis: Microwave-assisted reactions reduce synthesis time from 12 h to 2 h with comparable yields .

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